molecular formula C23H23N3O3 B2825456 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone CAS No. 921551-75-9

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone

Katalognummer: B2825456
CAS-Nummer: 921551-75-9
Molekulargewicht: 389.455
InChI-Schlüssel: NWTSHIMGRSRALM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with an isobutyl group, and a 4-methoxyphenyl ethanone moiety. The indole and oxadiazole motifs are common in bioactive molecules, particularly in synthetic cannabinoids (e.g., JWH-201) and enzyme inhibitors .

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15(2)12-22-24-25-23(29-22)20-13-17-6-4-5-7-19(17)26(20)14-21(27)16-8-10-18(28-3)11-9-16/h4-11,13,15H,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTSHIMGRSRALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents Biological/Physicochemical Notes References
Target Compound : 2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone C23H23N3O3 (inferred) - 5-Isobutyl on oxadiazole
- Indole linked to 4-methoxyphenyl ethanone
Hypothesized increased lipophilicity due to isobutyl; potential CNS activity based on indole moiety N/A
JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) C22H25NO2 - Pentyl on indole
- 4-Methoxyphenyl ethanone
Synthetic cannabinoid receptor agonist; lower metabolic stability due to alkyl chain
Compound 11a : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone C17H13ClN2O3S - 4-Chlorophenyl on oxadiazole
- Thioether linkage
Enhanced electrophilicity due to Cl; antimicrobial activity reported
Compound 5d (Benzimidazole-oxadiazole derivative) C28H25N6O3FS - Benzimidazole core
- 4-Methoxyphenyl ethanone
- Piperazinyl group
Aromatase inhibitor; improved solubility due to piperazine
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate C21H16N2O3S - Naphthalene carbothioate
- 4-Methoxybenzyl on oxadiazole
Photostable scaffold; used in polymer chemistry

Key Findings from Comparative Analysis

  • Metabolic Stability : The absence of a thioether (vs. 11a) or pentyl chain (vs. JWH-201) may reduce susceptibility to oxidative metabolism .
  • Electronic Effects : The 4-methoxyphenyl group provides electron-donating properties, contrasting with the electron-withdrawing Cl in 11a, which could alter binding affinities .
  • Synthetic Accessibility : Similar to , the oxadiazole ring in the target compound is likely synthesized via cyclization of thiosemicarbazides or hydrazides, with isobutyl introduced via alkylation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide precursors under dehydrating agents (e.g., POCl₃) .
  • Step 2 : Alkylation of the indole nitrogen using 2-bromo-1-(4-methoxyphenyl)ethanone as an electrophile, optimized under inert atmosphere (N₂) with K₂CO₃ as a base in dry DMF .
  • Step 3 : Introduction of the isobutyl group via nucleophilic substitution at the oxadiazole C5 position, requiring careful temperature control (0–5°C) to avoid side reactions .
    • Key Characterization : Confirm intermediate purity via TLC and final product identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming stereochemical integrity?

  • Methodology :

  • X-ray crystallography for unambiguous determination of bond lengths/angles and crystal packing (e.g., Stoe IPDS II diffractometer) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole-oxadiazole region and confirm substitution patterns .
  • FT-IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 or sphingosine-1-phosphate lyase inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified oxadiazole (e.g., 5-methyl vs. 5-isobutyl) and indole substituents to assess effects on potency .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., S1PL in autoimmune disorders) and guide synthetic priorities .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic moieties (isobutyl group) using Schrödinger Suite .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Reproducibility checks : Validate assay protocols (e.g., cell line authentication, serum-free conditions) and compound purity (HPLC ≥95%) .
  • Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays to rule out false positives .
  • Meta-analysis : Pool data from structural analogs (e.g., 5-methyl-oxadiazole derivatives) to identify trends in bioactivity .

Q. What strategies are effective for assessing metabolic stability and pharmacokinetic properties?

  • Methodology :

  • In vitro microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • In vivo PK studies : Administer to rodents (IV/PO) and calculate AUC, t₁/₂, and bioavailability .

Q. How can computational chemistry predict reactivity or degradation pathways under physiological conditions?

  • Methodology :

  • DFT calculations : Simulate hydrolysis of the oxadiazole ring at physiological pH using Gaussian09 with B3LYP/6-31G(d) .
  • Molecular dynamics (MD) : Model interactions with blood serum proteins (e.g., albumin) to predict aggregation or solubility issues .

Q. What experimental approaches address challenges in stereochemical control during synthesis?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using Chiralpak IA/IB columns and confirm configuration via circular dichroism (CD) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-mediated cross-coupling reactions for enantioselective C–C bond formation .

Data Contradiction Analysis Example

Conflict : Divergent antimicrobial activity reported for oxadiazole-indole hybrids .

  • Resolution :
    • Variable testing conditions : Compare inoculum size (10⁵ vs. 10⁶ CFU/mL) and growth media (Mueller-Hinton vs. RPMI) .
    • Structural nuances : Isobutyl vs. methyl groups on oxadiazole may alter membrane permeability; quantify logP values experimentally .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.